molecular formula C21H14F6N2O2 B2888218 2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide CAS No. 338781-75-2

2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide

Cat. No.: B2888218
CAS No.: 338781-75-2
M. Wt: 440.345
InChI Key: TVLMGNOZTHTHSL-UHFFFAOYSA-N
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Description

2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyridine ring substituted with trifluoromethyl groups, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-(trifluoromethyl)benzylamine with 3-(trifluoromethyl)benzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the desired pyridinecarboxamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time. Additionally, the use of catalysts and solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of 2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This compound may also influence various biochemical pathways, including those involved in oxidative stress and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • 2-oxo-1-(4-(Trifluoromethyl)benzyl)-1,2-dihydro-3-pyridinecarboxylic acid
  • 1-(4-(Trifluoromethyl)benzyl)-3-pyridinecarboxamide
  • N-(3-(Trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide

Uniqueness

Compared to similar compounds, 2-oxo-1-(4-(Trifluoromethyl)benzyl)-N-(3-(trifluoromethyl)phenyl)-1,2-dihydro-3-pyridinecarboxamide stands out due to its unique combination of trifluoromethyl groups and pyridine ring. This structural feature enhances its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications.

Properties

IUPAC Name

2-oxo-N-[3-(trifluoromethyl)phenyl]-1-[[4-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F6N2O2/c22-20(23,24)14-8-6-13(7-9-14)12-29-10-2-5-17(19(29)31)18(30)28-16-4-1-3-15(11-16)21(25,26)27/h1-11H,12H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLMGNOZTHTHSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F6N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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